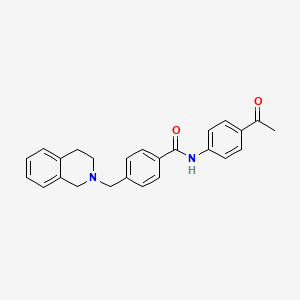![molecular formula C18H11ClF3NO2S B3456053 N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B3456053.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a benzothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation reactions, which are known for their efficiency and selectivity.
Coupling Reactions: The final step involves coupling the benzothiophene core with the chloro-substituted phenyl ring under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The chloro-substituted phenyl ring and benzothiophene moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Similar in structure but lacks the benzothiophene moiety.
2-[2-chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylene)guanidine: Contains a guanidine group instead of the benzothiophene moiety.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide is unique due to the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3NO2S/c1-10(24)23(14-8-11(18(20,21)22)6-7-13(14)19)9-16-17(25)12-4-2-3-5-15(12)26-16/h2-9H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSIRCFTQZNOT-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-DIMETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B3455972.png)

![N-(4-CHLOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B3455982.png)



![N-(3-chlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3456033.png)

![2-[N-(5-CHLORO-2-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-CYCLOHEXYLACETAMIDE](/img/structure/B3456040.png)
![4-{[(3-bromophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3456060.png)
![4-{[(4-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456065.png)
![4-{[(2-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456066.png)
![4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE](/img/structure/B3456071.png)
![ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B3456084.png)
